Hexanoyl-d3-L-carnitine Chloride
Description
Chemical Characterization of Hexanoyl-d3-L-carnitine Chloride
Structural Identification and Isotopic Labeling
Molecular Formula and Deuterium Substitution Pattern
This compound possesses the molecular formula C13H23D3ClNO4, incorporating three deuterium atoms within its structural framework. The compound exhibits a molecular weight of 298.82 daltons, representing a mass increase of approximately 3 daltons compared to its non-deuterated analogue. The deuterium substitution pattern occurs specifically within the N-methyl groups of the carnitine moiety, where three hydrogen atoms are systematically replaced by deuterium isotopes. This selective labeling strategy preserves the fundamental chemical properties while providing mass spectrometric differentiation capabilities essential for analytical applications.
The Chemical Abstracts Service registry number for this compound is documented as 2483831-95-2, establishing its unique chemical identity within regulatory databases. The isotopic purity of commercial preparations typically exceeds 98% deuterium incorporation, ensuring analytical reliability for quantitative applications. The structural designation follows the systematic nomenclature as [(2R)-3-carboxy-2-(hexanoyloxy)propyl]trimethylazanium chloride with deuterium substitution in the trimethylammonium group.
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of this compound maintains the R-configuration at the C-2 position of the carnitine backbone, identical to the naturally occurring L-carnitine stereoisomer. This chiral center represents the sole asymmetric carbon within the molecular structure, determining the biological activity and recognition by enzymatic systems. The absolute configuration follows the (2R)-designation according to Cahn-Ingold-Prelog nomenclature, ensuring compatibility with biological carnitine transport mechanisms.
The deuterium substitution within the N-methyl groups does not introduce additional chiral centers, as the three deuterium atoms replace hydrogen atoms in a symmetrical trimethylammonium arrangement. The hexanoyl acyl chain extends as a linear saturated fatty acid moiety without stereochemical complexity, maintaining the medium-chain character essential for metabolic studies. The overall molecular geometry preserves the zwitterionic character of the parent carnitine structure, with the carboxylate group providing negative charge balance to the quaternary ammonium center.
Comparative Analysis with Non-deuterated Analogues
Comparative analysis between this compound and its non-deuterated analogue reveals specific differences in molecular properties while maintaining structural similarity. The non-deuterated hexanoyl-L-carnitine chloride exhibits a molecular weight of 295.80 daltons with the formula C13H26ClNO4, demonstrating the precise 3-dalton mass difference attributable to deuterium incorporation. This mass differential provides the foundation for mass spectrometric differentiation in analytical applications.
| Property | This compound | Hexanoyl-L-carnitine Chloride |
|---|---|---|
| Molecular Formula | C13H23D3ClNO4 | C13H26ClNO4 |
| Molecular Weight | 298.82 Da | 295.80 Da |
| Mass Difference | +3.02 Da | Reference |
| Deuterium Content | 3 atoms | 0 atoms |
| Isotopic Purity | >98% | N/A |
The kinetic isotope effect resulting from deuterium substitution typically manifests as reduced reaction rates for bond-breaking processes involving the labeled positions. However, since the deuterium atoms reside in the N-methyl groups rather than metabolically active positions, the compound maintains similar biological behavior to the parent molecule while providing analytical distinction. The deuterated derivative demonstrates comparable solubility characteristics and chemical stability under standard storage conditions.
Physicochemical Properties
Solubility Profile in Polar and Nonpolar Solvents
The solubility profile of this compound demonstrates characteristic behavior typical of quaternary ammonium salts with medium-chain acyl substitution. In dimethylformamide, the compound exhibits solubility of approximately 20 milligrams per milliliter, indicating favorable interaction with polar aprotic solvents. Dimethyl sulfoxide provides moderate solubility at 10 milligrams per milliliter, while ethanol supports dissolution at 20 milligrams per milliliter. These solubility parameters reflect the amphiphilic nature of the molecule, combining hydrophilic carnitine functionality with lipophilic hexanoyl character.
Aqueous solubility characteristics follow patterns observed for related acylcarnitine derivatives, with the ionic nature of the carnitine moiety promoting water solubility despite the presence of the hexanoyl chain. The zwitterionic structure facilitates dissolution in polar environments through electrostatic interactions, while the medium-chain fatty acid component limits complete miscibility with water. Methanol provides slight solubility, consistent with the polar protic solvent requirements for carnitine derivatives.
| Solvent | Solubility (mg/mL) | Solvent Class |
|---|---|---|
| Dimethylformamide | 20 | Polar Aprotic |
| Ethanol | 20 | Polar Protic |
| Dimethyl Sulfoxide | 10 | Polar Aprotic |
| Methanol | Slight | Polar Protic |
| Water | Slight | Polar Protic |
The solubility behavior demonstrates practical implications for analytical sample preparation, requiring careful selection of extraction and dissolution solvents to achieve optimal recovery and stability. The preferential dissolution in organic polar solvents supports its utility in reversed-phase chromatographic separations commonly employed in mass spectrometric analysis.
Thermal Stability and Degradation Kinetics
Thermal stability characteristics of this compound indicate optimal storage conditions at -20°C for extended periods, with documented stability extending to 24 months under appropriate conditions. The compound maintains chemical integrity when stored in dark conditions, suggesting photosensitivity considerations for long-term preservation. Room temperature transportation tolerance extends to three weeks without significant degradation, providing practical handling flexibility for analytical applications.
Degradation kinetics follow patterns consistent with acylcarnitine stability, where hydrolytic cleavage of the ester bond represents the primary decomposition pathway. The deuterium substitution in the N-methyl groups does not significantly alter the thermal stability profile compared to the non-deuterated analogue, as the isotope effect primarily influences bond-breaking processes directly involving the labeled positions. Temperature-dependent degradation studies indicate accelerated decomposition at elevated temperatures, necessitating controlled storage environments for analytical grade materials.
The solid-state physical form contributes to thermal stability, with crystalline preparations demonstrating enhanced resistance to degradation compared to solution preparations. Quality control specifications typically require purity maintenance above 95% throughout the storage period, monitored through high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. Degradation products may include free carnitine and hexanoic acid, requiring analytical methods capable of distinguishing these impurities from the parent compound.
Ionization Behavior in Mass Spectrometric Conditions
Mass spectrometric ionization behavior of this compound demonstrates characteristic fragmentation patterns consistent with acylcarnitine derivatives under electrospray ionization conditions. The compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 263 in positive ion mode, reflecting loss of the chloride counterion during the ionization process. The presence of the quaternary ammonium group facilitates efficient ionization under standard electrospray conditions, providing robust analytical sensitivity for quantitative applications.
Fragmentation patterns exhibit the characteristic loss of 59 mass units corresponding to trimethylamine, producing a prominent fragment ion that serves as a diagnostic marker for acylcarnitine identification. The deuterium labeling provides mass spectral distinction from the non-deuterated analogue, with the molecular ion appearing 3 mass units higher than the corresponding unlabeled compound. This mass difference enables precise differentiation during tandem mass spectrometry experiments, supporting accurate quantification through isotope dilution methodologies.
Collision-induced dissociation experiments reveal additional fragmentation pathways involving loss of the hexanoyl chain and subsequent rearrangement reactions. The deuterium atoms remain largely intact during typical fragmentation processes, maintaining the isotopic signature throughout the analytical procedure. Ionization efficiency demonstrates comparable performance to the non-deuterated analogue, ensuring minimal matrix effects when employed as an internal standard in biological sample analysis.
Properties
Molecular Formula |
C₁₃H₂₃D₃ClNO₄ |
|---|---|
Molecular Weight |
298.82 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexyl-d3)oxy]-1-propanaminium Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexyl-d3)oxy]-1-propanaminium Chloride; (R)-3-Carboxy-2-(hexan-d3-oyloxy)-N,N,N-trimethylpropan-1-aminium Chloride |
Origin of Product |
United States |
Scientific Research Applications
Research Applications
Hexanoyl-d3-L-carnitine Chloride serves as an internal standard in various analytical techniques, particularly in the quantification of acylcarnitines using gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its applications can be categorized into several key areas:
Metabolic Studies
This compound is instrumental in studying fatty acid metabolism. It is often used to trace metabolic pathways involving medium-chain fatty acids. For instance, its incorporation into metabolic assays allows researchers to investigate the kinetics of fatty acid oxidation and the role of carnitines in energy metabolism.
Case Study : A study utilized this compound to evaluate the pharmacokinetics of a ketone ester supplement in healthy adults. The results indicated significant increases in blood levels of beta-hydroxybutyrate and other metabolites post-ingestion, demonstrating its utility in metabolic profiling .
Clinical Diagnostics
In clinical settings, this compound aids in diagnosing metabolic disorders related to carnitine deficiency or fatty acid oxidation defects. Its use as an internal standard enhances the accuracy and reliability of LC-MS methods for quantifying acylcarnitines in biological samples.
Data Table 1: Diagnostic Applications of this compound
| Application Area | Methodology | Outcome |
|---|---|---|
| Metabolic Disorder Diagnosis | LC-MS | Accurate quantification of acylcarnitines |
| Fatty Acid Oxidation Study | GC-MS | Tracing metabolic pathways |
Pharmacokinetics Research
This compound is used extensively in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that are carnitine derivatives or influence carnitine metabolism.
Case Study : In a randomized controlled trial assessing a new drug formulation involving carnitines, this compound was employed as an internal standard for LC-MS analysis. The study successfully demonstrated the drug's pharmacokinetic profile and its interaction with endogenous carnitines .
Preparation Methods
Chiral Synthesis from (R)-Epichlorohydrin
The foundational route for synthesizing L-carnitine, as detailed in CN103420861A , begins with (R)-epichlorohydrin, a chiral epoxide. This method avoids toxic cyanide intermediates and achieves high enantiomeric excess (80–100% ee). The process comprises three stages:
Carbonylation Reaction
(R)-Epichlorohydrin undergoes carbonylation with carbon monoxide in the presence of an alcohol (e.g., methanol or ethanol) and a catalyst (e.g., cobalt or rhodium complexes) at 50–100°C under 5–10 MPa pressure. This yields (R)-4-chloro-3-hydroxybutyrate, a key intermediate:
Deuterium incorporation at this stage could involve using deuterated alcohols (e.g., CD₃OD) to introduce isotopic labels into the ester group.
Quaternization-Hydrolysis
The intermediate reacts with trimethylamine (TMA) in aqueous solution at 0–100°C to form a quaternary ammonium salt. Subsequent acid hydrolysis (e.g., HCl reflux) yields L-carnitine hydrochloride. For deuterated analogs, trimethylamine-d₉ (TMA-d₉) replaces TMA, introducing deuterium at the N-methyl groups:
Ion Exchange and Esterification
L-Carnitine hydrochloride undergoes ion exchange (e.g., using AG1-X8 resin) to remove chloride, yielding free L-carnitine. Hexanoyl-d₃-L-carnitine chloride is then synthesized via esterification with hexanoyl-d₃ chloride under Schotten-Baumann conditions:
Acylation via Acid Chloride Intermediates
EP0559625B1 outlines a two-step acylation process for synthesizing acyl-L-carnitine esters. Applied to hexanoyl-d₃-L-carnitine chloride, this method involves:
Acid Chloride Formation
L-Carnitine hydrochloride reacts with oxalyl chloride or thionyl chloride to form the reactive acid chloride. For deuterated derivatives, hexanoyl-d₃ chloride (ClC(O)(CH₂)₄CD₃) serves as the acylating agent:
Reaction conditions: anhydrous dichloromethane, 0–25°C, 2–6 hours.
Purification and Stabilization
The crude product is purified via silica gel chromatography (buffered with Na₂HPO₄) to remove unreacted acyl chloride and alcohol byproducts. Final isolation employs recrystallization from ethanol/ether mixtures.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Deuterium Labeling Efficiency
Incorporating deuterium at the trimethylamine group (via TMA-d₉) ensures minimal isotopic dilution, as the N-methyl groups are metabolically stable. In contrast, esterification with hexanoyl-d₃ chloride risks partial deuterium loss during hydrolysis in biological matrices.
Catalytic System Tuning
Rhodium-based catalysts (e.g., Rh(acac)(CO)₂) in carbonylation improve regioselectivity and reduce byproducts like 3-chloropropionate. For deuterated syntheses, catalyst deuteration (e.g., D₂ gas) may enhance isotopic retention.
Industrial-Scale Production
The chiral synthesis route is preferred for large-scale manufacturing due to:
-
Low-cost (R)-epichlorohydrin (~$50/kg vs. $500/kg for enzymatic substrates).
-
Continuous flow reactors for carbonylation, reducing reaction time from 12 hours to 2 hours.
Analytical Characterization
Structural Confirmation
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Hexanoyl-d3-L-carnitine Chloride, and how can isotopic purity be validated?
- Methodology : The compound is synthesized by reacting hexanoyl-d3 chloride with L-carnitine under alkaline conditions (e.g., using NaHCO₃), followed by acidification with HCl to precipitate the product . Isotopic purity (≥95% deuterium substitution) is validated via NMR spectroscopy (e.g., observing the absence of proton signals in CD₃ groups) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion [M+Cl]⁻ at m/z 298.82 .
Q. How should researchers assess the stability of this compound under experimental storage conditions?
- Protocol : Stability tests involve storing aliquots at -20°C, 4°C, and room temperature. Degradation is monitored using reverse-phase HPLC (C18 column, mobile phase: 0.1% formic acid in H₂O/MeCN) with UV detection at 210 nm. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) assess hydrolytic susceptibility of the ester bond .
Q. What safety precautions are critical when handling this compound?
- Guidelines : Despite low systemic toxicity, the compound is a skin and eye irritant . Use PPE (gloves, goggles) and work in a fume hood. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures .
Advanced Research Questions
Q. How can isotopic interference be minimized when using this compound as an internal standard in LC-MS metabolomics?
- Analytical Strategy :
Chromatographic Separation : Optimize gradient elution to resolve the deuterated compound from endogenous L-carnitine derivatives.
Mass Spectrometry : Use high-resolution MS (Q-TOF or Orbitrap) to distinguish isotopic clusters. For example, the d₃ label creates a +3.0218 Da shift, reducing overlap with natural isotopes .
Data Analysis : Apply isotopic correction algorithms in software (e.g., XCMS, Skyline) to account for residual H/D exchange .
Q. How do researchers resolve contradictory data in kinetic studies involving this compound and mitochondrial β-oxidation enzymes?
- Troubleshooting Framework :
- Enzyme-Substrate Specificity : Validate enzyme activity with non-deuterated controls (e.g., Hexanoyl-L-carnitine Chloride) to rule out deuterium kinetic isotope effects (DKIE).
- Isotopic Purity : Confirm deuterium content via FT-IR spectroscopy (C-D stretching at ~2200 cm⁻¹) to exclude batch variability .
- Assay Conditions : Adjust pH (6.5–8.0) and temperature (37°C) to mimic physiological environments, as DKIE may alter reaction rates .
Q. What experimental designs are recommended for tracing this compound in lipid metabolism pathways?
- Workflow :
Isotopic Labeling : Administer the compound to cell cultures (e.g., HepG2) or animal models and track incorporation into acylcarnitine pools via LC-MS/MS .
Pathway Mapping : Use stable isotope-resolved metabolomics (SIRM) to quantify labeled intermediates (e.g., deuterated acetyl-CoA) and model flux through β-oxidation .
Data Validation : Cross-reference with genetic knockdown models (e.g., CPT1A-deficient cells) to confirm pathway specificity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
